molecular formula C17H17NO B185160 N-(9H-fluoren-2-yl)-2-methylpropanamide CAS No. 60550-87-0

N-(9H-fluoren-2-yl)-2-methylpropanamide

Cat. No. B185160
CAS RN: 60550-87-0
M. Wt: 251.32 g/mol
InChI Key: DHMMTGSEYAATET-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-methylpropanamide (FMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. FMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.32 g/mol.

Scientific Research Applications

N-(9H-fluoren-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield and photostability. In materials science, this compound has been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-methylpropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of protein synthesis and DNA damage. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer progression. In imaging applications, this compound acts as a fluorescent probe by absorbing light energy and emitting it at a longer wavelength, allowing for the visualization of biological structures.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression patterns. In imaging applications, this compound has been shown to selectively accumulate in certain tissues, allowing for the visualization of biological structures.

Advantages and Limitations for Lab Experiments

N-(9H-fluoren-2-yl)-2-methylpropanamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and potential applications in various fields. However, this compound also has some limitations, including its low water solubility, which can make it difficult to study in aqueous environments. This compound also has limited stability under certain conditions, which can affect its performance in experiments.

Future Directions

There are several future directions for the study of N-(9H-fluoren-2-yl)-2-methylpropanamide, including its potential applications in drug development, materials science, and imaging. In drug development, this compound could be further studied for its anticancer activity and potential use as a therapeutic agent. In materials science, this compound could be used as a building block for the synthesis of new materials with unique properties. In imaging, this compound could be further developed as a fluorescent probe for the visualization of biological structures. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various fields.

properties

CAS RN

60550-87-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methylpropanamide

InChI

InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19)

InChI Key

DHMMTGSEYAATET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS RN

60550-87-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask were put 15 g (83 mmol) of 2-aminofluorene, 10 g (100 mmol) of triethylamine, and 250 mL of tetrahydrofuran (THF), and the mixed solution was stirred. Then, to this mixed solution, a mixed solution of 8.8 g (83 mmol) of isobutyryl chloride and 50 mL of THF was added dropwise under cooling with ice, and the mixture was stirred at room temperature for 12 hours. After the stirring, 200 mL of water was added to this mixture, and the mixture was stirred for 1 hour. After the stirring, the precipitated solid was washed with water and subjected to suction filtration to give a white solid. A hexane suspension of this solid was irradiated with ultrasonic waves, and a solid was collected by suction filtration, so that 20 g of a white solid of N-(9H-fluoren-2-yl)isobutyramide was obtained in a yield of 97%. The synthesis scheme of Step 1 is shown in (c-1) below.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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